molecular formula C8H12O2 B12613026 5-Oxaspiro[3.5]nonan-1-one CAS No. 881389-74-8

5-Oxaspiro[3.5]nonan-1-one

Cat. No.: B12613026
CAS No.: 881389-74-8
M. Wt: 140.18 g/mol
InChI Key: SLIBNNXPXCSYSU-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C8H12O2. It is part of the spiroketone family, characterized by a spiro-connected cyclic structure. This compound is notable for its unique structural features, which make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Oxaspiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.5]nonan-1-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[3.5]nonan-8-one
  • 5-Azaspiro[3.5]nonan-8-one
  • 7-Oxaspiro[3.5]nonan-2-one

Uniqueness

5-Oxaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

881389-74-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-3-one

InChI

InChI=1S/C8H12O2/c9-7-3-5-8(7)4-1-2-6-10-8/h1-6H2

InChI Key

SLIBNNXPXCSYSU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCC2=O

Origin of Product

United States

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